molecular formula C9H7NO2S2 B1404381 5'-Amino-2,3'-bithiophene-4'-carboxylic acid CAS No. 1368920-44-8

5'-Amino-2,3'-bithiophene-4'-carboxylic acid

Cat. No. B1404381
M. Wt: 225.3 g/mol
InChI Key: NYDAGLIKCCZNKF-UHFFFAOYSA-N
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Description

5’-Amino-2,3’-bithiophene-4’-carboxylic acid is an organic compound with the molecular formula C9H7NO2S2 . It belongs to the class of organic compounds known as bi- and oligothiophenes, which are organic compounds containing two or more linked thiophene rings . Thiophene is a five-member aromatic ring with one sulfur and four carbon atoms .


Molecular Structure Analysis

The molecular structure of 5’-Amino-2,3’-bithiophene-4’-carboxylic acid consists of a bithiophene backbone with an amino group at the 5’ position and a carboxylic acid group at the 4’ position . The average mass of the molecule is 225.287 Da and the monoisotopic mass is 224.991821 Da .

Scientific Research Applications

Material Science and Organic Electronics

Studies on bithiophene derivatives have shown their significant potential in material science, particularly in organic electronics. For instance, structural, spectroscopic, and computational studies of [2,2′-bithiophene]-5-carboxylic acid, achieved through decarboxylation processes, have highlighted its utility in understanding molecular properties relevant to electronic materials. The research has contributed to advancements in organic semiconductors and photovoltaic devices due to the unique electronic properties of thiophene-based compounds (Einkauf et al., 2016).

Synthetic Chemistry

In synthetic chemistry, bithiophene derivatives are valuable intermediates for constructing complex molecular architectures. A study demonstrated a simple and efficient synthesis of substituted 2,2'-bithiophene and 2,2':5',2"-terthiophene-5-carboxylic acids and esters, which are crucial for developing organic electronic materials and conducting polymers. Such methodologies enable the synthesis of derivatives with long alkyl chains or functional groups, enhancing the solubility and processability of organic semiconductors (Kostyuchenko et al., 2014).

Biochemistry and Drug Design

Bithiophene derivatives have also found applications in biochemistry and drug design, particularly as scaffolds for developing biologically active compounds. For example, research into the synthesis of triazole-based compounds from 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule similar in reactivity to bithiophene derivatives, has paved the way for creating peptidomimetics and HSP90 inhibitors. These compounds have significant implications in medicinal chemistry and the development of new therapeutic agents (Ferrini et al., 2015).

properties

IUPAC Name

2-amino-4-thiophen-2-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c10-8-7(9(11)12)5(4-14-8)6-2-1-3-13-6/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDAGLIKCCZNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Amino-2,3'-bithiophene-4'-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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